An In-depth Technical Guide to the Molecular Structure of 2,4-Dimethyldibenzothiophene
An In-depth Technical Guide to the Molecular Structure of 2,4-Dimethyldibenzothiophene
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, and chemical significance of 2,4-dimethyldibenzothiophene. As a member of the alkylated dibenzothiophene family, this molecule serves as a critical subject of study in fields ranging from petrochemistry to materials science and drug discovery. This document details its structural architecture, spectroscopic signature, and synthetic pathways. We delve into the electronic and steric effects of the methyl substituents, which profoundly influence the molecule's reactivity, particularly in the context of hydrodesulfurization processes. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the chemistry of this important heterocyclic compound.
Introduction: The Significance of Alkylated Dibenzothiophenes
Dibenzothiophene (DBT) is a sulfur-containing heterocyclic aromatic compound composed of a central thiophene ring fused to two benzene rings.[1] This core structure is a common motif in various biologically active molecules and advanced organic materials.[2][3] However, the most widespread significance of DBTs and their alkylated derivatives, such as 2,4-dimethyldibenzothiophene, stems from their natural occurrence in crude oil.
Alkylated DBTs are notoriously resistant to removal via conventional hydrodesulfurization (HDS), the industrial process used to remove sulfur from fuels.[4][5] The position and number of alkyl groups on the DBT core create steric hindrance around the sulfur atom, impeding its interaction with catalyst surfaces.[6][7] Specifically, derivatives with substituents at the 4 and 6 positions (e.g., 4,6-dimethyldibenzothiophene) are among the most refractory sulfur compounds.[8] Understanding the structure of isomers like 2,4-dimethyldibenzothiophene is therefore crucial for designing next-generation catalysts and desulfurization strategies. Furthermore, the functionalized benzothiophene scaffold is a valuable pharmacophore, and understanding its derivatives is of significant interest to medicinal chemists.[9]
Molecular Identity and Physicochemical Properties
The fundamental identity and computed properties of 2,4-dimethyldibenzothiophene are summarized below. These data provide a baseline for its behavior in various chemical environments.
| Identifier | Value | Source |
| IUPAC Name | 2,4-dimethyldibenzothiophene | [10] |
| Synonyms | 2,4-Dimethyldibenzo[b,d]thiophene | [10] |
| CAS Number | 31317-18-7 | [10] |
| Molecular Formula | C₁₄H₁₂S | [10] |
| Molecular Weight | 212.31 g/mol | [10] |
| Canonical SMILES | CC1=CC(=C2C(=C1)C3=CC=CC=C3S2)C | [10] |
| Computed Physicochemical Property | Value | Source |
| XLogP3 (Lipophilicity) | 5.1 | [10] |
| Hydrogen Bond Donor Count | 0 | [10] |
| Hydrogen Bond Acceptor Count | 1 | [10] |
| Rotatable Bond Count | 0 | [10] |
| Exact Mass | 212.06597156 Da | [10] |
| Topological Polar Surface Area | 28.2 Ų | [10] |
| Heavy Atom Count | 15 | [10] |
Core Molecular Structure and Stereochemistry
The structure of 2,4-dimethyldibenzothiophene is defined by the parent dibenzothiophene framework, a rigid and planar aromatic system. The numbering convention, which is critical for discussing substituent effects, is illustrated below.
In 2,4-dimethyldibenzothiophene, methyl groups are attached to the C2 and C4 carbon atoms. This substitution pattern has profound implications for the molecule's electronic properties and steric profile.
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Electronic Effects : The methyl groups are electron-donating through induction and hyperconjugation. This increases the electron density of the aromatic ring system, potentially making it more susceptible to electrophilic aromatic substitution compared to the unsubstituted parent molecule. The increased electron density is particularly pronounced at the ortho and para positions relative to the methyl groups.
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Steric Effects and Reactivity : The methyl group at the C4 position is located in the "bay region," adjacent to the sulfur atom. This creates significant steric hindrance around the sulfur. In the context of hydrodesulfurization, this steric shield makes it difficult for the sulfur atom to adsorb onto the active sites of catalysts, which is a key step in the desulfurization process.[7][11] While the hindrance from a single methyl group at C4 is less severe than the double hindrance in 4,6-DMDBT, it still significantly reduces the HDS reaction rate compared to DBT itself.[1][7] Theoretical calculations confirm that steric hindrance by alkyl groups at the 4- and/or 6-positions is a primary determinant of oxidative desulfurization reactivity.[7][10]
Spectroscopic and Analytical Characterization
Confirming the structure of 2,4-dimethyldibenzothiophene requires a combination of spectroscopic techniques. Below are the expected signatures for this molecule based on established principles.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (6H): Multiple signals expected in the range of δ 7.2-8.2 ppm. The precise coupling patterns will be complex due to the disubstitution. - Methyl Protons (6H): Two distinct singlets for the two methyl groups, likely in the range of δ 2.4-2.7 ppm. The C4-methyl may be slightly downfield due to its proximity to the thiophene ring. |
| ¹³C NMR | - Aromatic Carbons (12C): Twelve distinct signals are expected in the aromatic region (δ 120-145 ppm), reflecting the lack of symmetry. Carbons directly attached to the methyl groups (C2, C4) and the sulfur atom (C4a, C5a) will have characteristic shifts. - Methyl Carbons (2C): Two signals in the aliphatic region, typically δ 20-25 ppm. |
| IR Spectroscopy | - C-H stretching (aromatic): Peaks just above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. - C=C stretching (aromatic): Multiple sharp absorptions in the 1450-1600 cm⁻¹ region. - C-S stretching: Weaker absorptions in the fingerprint region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 212. - Key Fragments: A prominent peak at m/z = 197, corresponding to the loss of a methyl group ([M-15]⁺). |
Experimental Protocol: ¹H NMR for Structural Verification
This protocol outlines the standard procedure for acquiring and analyzing a ¹H NMR spectrum to verify the synthesis of 2,4-dimethyldibenzothiophene.
Objective: To confirm the presence and positions of protons in the 2,4-dimethyldibenzothiophene structure.
Materials:
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Sample of synthesized 2,4-dimethyldibenzothiophene (~5-10 mg)
-
Deuterated chloroform (CDCl₃)
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NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Sample Preparation: Weigh approximately 5 mg of the purified solid into a clean, dry vial. Add ~0.7 mL of CDCl₃ to dissolve the sample.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition:
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).
-
Reference the spectrum to the residual CHCl₃ peak at δ 7.26 ppm.
-
-
Data Analysis:
-
Integration: Integrate all peaks to determine the relative number of protons. The total integral of the aromatic region should be six times that of a single methyl group proton count.
-
Chemical Shift Analysis: Confirm the presence of aromatic signals in the δ 7.2-8.2 ppm region and two distinct methyl singlets around δ 2.4-2.7 ppm.
-
Coupling Analysis: Analyze the splitting patterns (multiplicities) of the aromatic protons to help confirm their relative positions.
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Synthesis and Chemical Reactivity
Exemplary Protocol: Synthesis via Suzuki Coupling and Ring Closure
This protocol is a generalized, logical pathway based on established methodologies for constructing substituted dibenzothiophenes. It represents a robust approach for targeted synthesis.
Step 1: Synthesis of 2-Mercapto-3',5-dimethylbiphenyl via Suzuki Coupling
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Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromo-3-methylthiophenol (1.0 eq), 3-methylphenylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (3.0 eq).
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Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the flask.
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Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).
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Reaction: Heat the mixture to reflux (e.g., 90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the biphenyl intermediate.
Step 2: Oxidative Cyclization to 2,4-Dimethyldibenzothiophene
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Reaction Setup: Dissolve the purified 2-mercapto-3',5-dimethylbiphenyl (1.0 eq) in an anhydrous, non-polar solvent like dichloromethane or toluene in a round-bottom flask.
-
Oxidant Addition: Add a suitable oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq), portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude solid by recrystallization or column chromatography to obtain pure 2,4-dimethyldibenzothiophene.
Relevance in Scientific Research
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Petroleum and Environmental Science : As discussed, 2,4-dimethyldibenzothiophene is a model compound for studying the mechanisms of hydrodesulfurization. Its structure provides a valuable contrast to the more heavily studied 4,6-DMDBT, helping researchers to decouple the electronic and steric effects of methyl substitution on catalyst performance.[7][8] Understanding its degradation pathways is essential for mitigating the environmental impact of fossil fuels.
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Drug Development and Medicinal Chemistry : The benzothiophene core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][12] The 2,4-dimethyl substitution pattern provides a unique scaffold for further functionalization, allowing for the exploration of new chemical space in the development of novel therapeutic agents. The lipophilicity and aromatic nature of the molecule make it a suitable starting point for designing molecules that can interact with biological targets.
Conclusion
2,4-Dimethyldibenzothiophene is more than just a minor component of crude oil; it is a molecule of significant scientific interest. Its molecular structure, characterized by a rigid aromatic core with asymmetrically placed methyl groups, presents a unique combination of electronic and steric properties. The methyl group at the C4 position, in particular, imparts steric hindrance that significantly impacts its reactivity, making it a key subject in the study of catalytic hydrodesulfurization. For medicinal chemists, it offers a modifiable scaffold for the synthesis of novel compounds. The in-depth understanding of its structure, characterization, and synthesis provided in this guide serves as a critical resource for professionals aiming to manipulate and utilize this versatile heterocyclic compound.
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